molecular formula C14H17NO2S2 B13741850 2-(4-Acetamidophenyl)-2-oxoethyl dithiopropionate

2-(4-Acetamidophenyl)-2-oxoethyl dithiopropionate

Cat. No.: B13741850
M. Wt: 295.4 g/mol
InChI Key: DNEBYPSAEUCKGV-UHFFFAOYSA-N
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Description

N-{4-[2-(Butanethioylsulfanyl)acetyl]phenyl}acetamide: is an organic compound with the molecular formula C14H17NO2S2 and a molecular weight of 295.42 g/mol. This compound is characterized by the presence of a butanethioylsulfanyl group attached to an acetylphenylacetamide structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[2-(Butanethioylsulfanyl)acetyl]phenyl}acetamide typically involves the reaction of 4-acetamidophenylacetic acid with butanethioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: N-{4-[2-(Butanethioylsulfanyl)acetyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

N-{4-[2-(Butanethioylsulfanyl)acetyl]phenyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-{4-[2-(Butanethioylsulfanyl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    Acetanilide: An N-acetylated derivative of aniline, used as an analgesic and antipyretic.

    N-Phenylacetamide: Similar structure but lacks the butanethioylsulfanyl group.

Uniqueness: N-{4-[2-(Butanethioylsulfanyl)acetyl]phenyl}acetamide is unique due to the presence of the butanethioylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C14H17NO2S2

Molecular Weight

295.4 g/mol

IUPAC Name

[2-(4-acetamidophenyl)-2-oxoethyl] butanedithioate

InChI

InChI=1S/C14H17NO2S2/c1-3-4-14(18)19-9-13(17)11-5-7-12(8-6-11)15-10(2)16/h5-8H,3-4,9H2,1-2H3,(H,15,16)

InChI Key

DNEBYPSAEUCKGV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=S)SCC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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